molecular formula C8H12O4S B2815281 5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid CAS No. 2377035-51-1

5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid

Cat. No. B2815281
CAS RN: 2377035-51-1
M. Wt: 204.24
InChI Key: ATWOIJFOGOGTOM-UHFFFAOYSA-N
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Description

5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid is a chemical compound with the CAS Number: 2377035-51-1 . Its IUPAC name is 5-thiaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide . The compound has a molecular weight of 204.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O4S/c9-7(10)6-2-5-13(11,12)8(6)3-1-4-8/h6H,1-5H2,(H,9,10) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Hydrolysis and Reaction Studies

  • Hydrolysis of similar compounds has been studied, indicating potential pathways for generating various carboxylic acids and amides, which could be relevant in the synthesis of pharmaceuticals or in the study of organic reaction mechanisms (Kayukova et al., 2007). The hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile, for example, led to the formation of tetracyanocyclopropane-1-carboxylic acid and other complex molecules.

Reactions with O-Centered Nucleophiles

  • The reactions of similar spiro compounds with primary aliphatic alcohols and ketone oximes have been explored, leading to the formation of various cyclic and acyclic organic compounds. These reactions could be significant in synthetic chemistry, particularly in the creation of new molecules with potential applications in materials science or as intermediates in pharmaceutical synthesis (Kayukova et al., 2006).

Stereochemistry and Synthesis

  • Studies on stereochemically controlled synthesis provide insights into the manipulation of spiro compounds for desired stereochemical outcomes. This is crucial in the pharmaceutical industry where the stereochemistry of a drug molecule can affect its pharmacological properties. For example, the controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes through phenylsulfanyl migration showcases techniques for achieving specific stereochemical configurations (Eames et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5,5-dioxo-5λ6-thiaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-7(10)6-2-5-13(11,12)8(6)3-1-4-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWOIJFOGOGTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CCS2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid

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